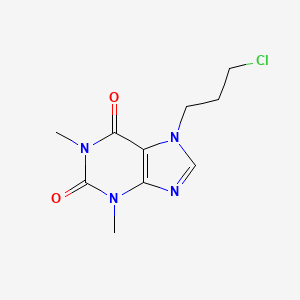
7-(3-Chloropropyl)theophylline
Cat. No. B8731675
Key on ui cas rn:
2770-66-3
M. Wt: 256.69 g/mol
InChI Key: MORVOYPJRATMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04603204
Procedure details


10.2 g 4-(p-fluorobenzoyl)-piperidine and 16.5 g 7-(chloropropyl)-theophylline are carefully mixed in the solid state and heated to 100° C. in a round flask in an oil bath. The mixture at first results in a clear melt, subsequently begins to crystallize and then changes into a solid mass. It is allowed to cool after 10 minutes, dissolved in ethyl acetate and 2n hydrochloric acid is added, whereby a dark oil separates in the organic phase, crystallizing on standing overnight. By recrystallizaing with 100 ml carbon tetrachloride, an intially oily then crystallizing substance is obtained, 7.4 g of the product with an mp of 114° to 119° C. (yield: 43.5%)


[Compound]
Name
product
Quantity
7.4 g
Type
reactant
Reaction Step Two

Yield
43.5%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[O:7])=[CH:4][CH:3]=1.Cl[CH2:17][CH2:18][CH2:19][N:20]1[C:29]2[C:28](=[O:30])[N:26]([CH3:27])[C:25](=[O:31])[N:24]([CH3:32])[C:23]=2[N:22]=[CH:21]1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([CH:8]2[CH2:13][CH2:12][N:11]([CH2:17][CH2:18][CH2:19][N:20]3[C:29]4[C:28](=[O:30])[N:26]([CH3:27])[C:25](=[O:31])[N:24]([CH3:32])[C:23]=4[N:22]=[CH:21]3)[CH2:10][CH2:9]2)=[O:7])=[CH:14][CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)C2CCNCC2)C=C1
|
|
Name
|
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
|
Step Two
[Compound]
|
Name
|
product
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture at first results in a clear melt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool after 10 minutes
|
|
Duration
|
10 min
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2n hydrochloric acid is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
whereby a dark oil separates in the organic phase, crystallizing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an intially oily then crystallizing substance
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C(C(=O)C2CCN(CC2)CCCN2C=NC=3N(C(N(C)C(C23)=O)=O)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 43.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
